(1s,2r)-2-Methylcyclohexanamine

Biocatalysis Chiral Amine Synthesis Stereoselective Amination

(1s,2r)-2-Methylcyclohexanamine (CAS 79389-36-9) is a chiral primary amine with the molecular formula C7H15N and a molecular weight of 113.20 g/mol. It is one of four stereoisomers of 2-methylcyclohexanamine, characterized by its specific (1S,2R) absolute configuration.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
CAS No. 79389-36-9
Cat. No. B3430051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s,2r)-2-Methylcyclohexanamine
CAS79389-36-9
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC1CCCCC1N
InChIInChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1
InChIKeyFEUISMYEFPANSS-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (1s,2r)-2-Methylcyclohexanamine CAS 79389-36-9: A Defined Stereoisomer for Asymmetric Synthesis


(1s,2r)-2-Methylcyclohexanamine (CAS 79389-36-9) is a chiral primary amine with the molecular formula C7H15N and a molecular weight of 113.20 g/mol [1]. It is one of four stereoisomers of 2-methylcyclohexanamine, characterized by its specific (1S,2R) absolute configuration . The compound exists as a single, well-defined diastereomer and enantiomer, with the amino and methyl groups in a cis relationship on the cyclohexane ring. It is commercially available from multiple specialty chemical suppliers, primarily for research and development applications in asymmetric synthesis and medicinal chemistry .

Procurement Rationale: Why a cis/trans Mixture or Alternative Stereoisomer Cannot Substitute for (1s,2r)-2-Methylcyclohexanamine CAS 79389-36-9


The substitution of (1s,2r)-2-Methylcyclohexanamine with a cis/trans mixture or an alternative stereoisomer is not scientifically valid for applications requiring stereochemical integrity. The compound possesses two chiral centers, leading to four distinct stereoisomers: (1S,2R), (1R,2S), (1R,2R), and (1S,2S) [1]. The (1S,2R) configuration imparts specific three-dimensional geometry that can dramatically influence molecular recognition events, including enzyme binding, receptor interaction, and the stereochemical course of reactions [2]. Commercial mixtures of cis and trans isomers (e.g., CAS 7003-32-9) are complex, undefined blends that cannot provide the stereochemical purity required for asymmetric synthesis or for generating reproducible biological data . The following quantitative evidence demonstrates why stereochemical identity is a critical procurement specification.

Quantitative Evidence of Differentiation: Head-to-Head Comparisons for (1s,2r)-2-Methylcyclohexanamine CAS 79389-36-9


Enzymatic Stereoselectivity: (1S,2R) Over (1S,2S) by a Factor of 24:1

In the biocatalytic synthesis of 2-methylcyclohexylamine from 2-methylcyclohexanone, the ω-transaminase from Chromobacterium violaceum (CV-TAm) exhibits a strong preference for the (1S,2R) diastereomer over the (1S,2S) diastereomer [1]. This provides a direct quantitative measure of the enzyme's stereoselectivity for this specific compound.

Biocatalysis Chiral Amine Synthesis Stereoselective Amination

Bi-Enzymatic Cascade: High Diastereomeric Excess for (1S,2R)-Configured Amines

A proof-of-concept bi-enzymatic cascade, combining an ene-reductase and an amine dehydrogenase (AmDH), was developed to synthesize chiral diastereomerically enriched amines . This system produced amines with diastereomeric excess (de) values of up to >99%, demonstrating the potential for achieving high stereochemical purity for compounds like (1S,2R)-2-methylcyclohexanamine.

Biocatalysis Cascade Reactions Chiral Amine Synthesis

Biological Activity: Cis-2-Methylcyclohexanamine Scaffold Imparts 365-Fold Potency Gain in CCR6 Antagonists

A study on cyclohexane-substituted squaramide CCR6 antagonists revealed a profound methyl substituent effect . The incorporation of a cis-2-methylcyclohexanamine moiety, which includes the (1S,2R) configuration, resulted in a 365-fold increase in antagonist potency compared to the unsubstituted cyclohexanamine derivative.

Medicinal Chemistry CCR6 Antagonists Structure-Activity Relationship

Conformational Stability: Trans-2-Methylcyclohexanamine as a Stable Diastereomer

Conformational analysis indicates that trans-2-methylcyclohexanamine (which includes the (1S,2S) and (1R,2R) isomers) exists predominantly in a chair conformation with both substituents in equatorial positions, minimizing steric strain and enhancing stability [1]. In contrast, cis-2-methylcyclohexanamine (including (1S,2R)) has one substituent axial and one equatorial, leading to a different energetic and steric profile.

Conformational Analysis Asymmetric Synthesis Catalysis

Application Scenarios for (1s,2r)-2-Methylcyclohexanamine CAS 79389-36-9: Where Stereochemistry Drives Value


Stereochemical Probe in Biocatalytic Amination Studies

Researchers developing novel biocatalytic routes to chiral amines can utilize (1s,2r)-2-Methylcyclohexanamine as a defined stereochemical standard. Its 24:1 selectivity ratio observed with CV-TAm provides a benchmark for evaluating new enzyme variants or reaction conditions [1].

Chiral Building Block for CCR6 Antagonist Optimization

Medicinal chemists pursuing CCR6 antagonists for autoimmune or inflammatory diseases can employ (1s,2r)-2-Methylcyclohexanamine as a key intermediate. The class-level evidence of a 365-fold potency gain for the cis-2-methylcyclohexanamine scaffold makes this specific isomer a valuable tool for structure-activity relationship (SAR) studies.

Analytical Reference Standard for Stereoisomer Identification

Analytical laboratories tasked with characterizing the composition of 2-methylcyclohexylamine mixtures can use (1s,2r)-2-Methylcyclohexanamine as an authentic reference standard. Its distinct 13C NMR chemical shifts and chromatographic retention time allow for the unambiguous identification and quantification of this specific stereoisomer in complex samples [2].

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